![molecular formula C8H4Cl4N2O2 B1452804 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt CAS No. 34643-39-5](/img/structure/B1452804.png)
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
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Overview
Description
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt is a chemical compound with the molecular formula C8H4Cl4N2O2 and a molecular weight of 284.91 . It is listed under the CAS Registry Number 34643-39-5 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 4 hydrogen atoms, 4 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Synthesis and Characterization of Ammonium Salts
Ammonium salts, derived from various chemical reactions, often exhibit unique properties and applications in scientific research. For example, the synthesis of tetrazolyl-bisammonium salt from 3,3-diazido-2-cyanoacrylate demonstrates the potential for creating novel compounds through the reaction of ammonia with specialized cyanoacrylates, leading to spontaneously undergoing ring-closure reactions and double deprotonation processes (Saalfrank et al., 1991). This kind of synthesis opens doors to new materials with potentially unique electronic, optical, or chemical properties.
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-cyanobenzoic acid, has been shown to inhibit the activity of mushroom tyrosinase , which plays a crucial role in melanin biosynthesis.
Mode of Action
Based on the known inhibitory effects of 4-cyanobenzoic acid on mushroom tyrosinase , it can be hypothesized that this compound might interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
If it indeed acts similarly to 4-cyanobenzoic acid, it might affect the melanin biosynthesis pathway by inhibiting the activity of tyrosinase .
Result of Action
If it acts similarly to 4-Cyanobenzoic acid, it might lead to a decrease in melanin production due to the inhibition of tyrosinase .
properties
IUPAC Name |
azanium;2,3,4,5-tetrachloro-6-cyanobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHBMUPPYBACCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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